molecular formula C14H14N2OS B14534307 N-Hydroxy-N'-(4-methylphenyl)-N-phenylthiourea CAS No. 62592-94-3

N-Hydroxy-N'-(4-methylphenyl)-N-phenylthiourea

Cat. No.: B14534307
CAS No.: 62592-94-3
M. Wt: 258.34 g/mol
InChI Key: MZPZZKJCZKFLCA-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea is a chemical compound with a unique structure that includes both hydroxy and thiourea functional groups

Properties

CAS No.

62592-94-3

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-hydroxy-3-(4-methylphenyl)-1-phenylthiourea

InChI

InChI=1S/C14H14N2OS/c1-11-7-9-12(10-8-11)15-14(18)16(17)13-5-3-2-4-6-13/h2-10,17H,1H3,(H,15,18)

InChI Key

MZPZZKJCZKFLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea typically involves the reaction of N-phenylthiourea with 4-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiourea group can be reduced to form thiol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea.

    Reduction: Thiol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N’-(4-methylphenyl)-N-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    N-Hydroxy-N’-(4-methylphenyl)-N-phenylcarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

N-Hydroxy-N’-(4-methylphenyl)-N-phenylthiourea is unique due to the presence of both hydroxy and thiourea functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

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